molecular formula C18H17F3N6 B12266008 2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine

2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine

Cat. No.: B12266008
M. Wt: 374.4 g/mol
InChI Key: TXVXLJSUDBCXBG-UHFFFAOYSA-N
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Description

2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine is a complex organic compound that integrates multiple heterocyclic structures. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for their significant biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine involves multiple steps, typically starting with the formation of the pyrazolo[1,5-a]pyrimidine core. This can be achieved through condensation reactions of aminopyrazoles with various reagents such as enaminonitriles, enaminones, or 1,3-diketones

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

2-(1-{Pyrazolo[1,5-a]pyrimidin-5-yl}-octahydropyrrolo[2,3-c]pyrrol-5-yl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases or modulate receptor signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C18H17F3N6

Molecular Weight

374.4 g/mol

IUPAC Name

5-[5-[4-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H17F3N6/c19-18(20,21)13-1-5-22-17(9-13)25-10-12-3-7-26(14(12)11-25)15-4-8-27-16(24-15)2-6-23-27/h1-2,4-6,8-9,12,14H,3,7,10-11H2

InChI Key

TXVXLJSUDBCXBG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2C1CN(C2)C3=NC=CC(=C3)C(F)(F)F)C4=NC5=CC=NN5C=C4

Origin of Product

United States

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